molecular formula C45H50ClN7O7S B612062 ベネトクラックス CAS No. 1257044-40-8

ベネトクラックス

カタログ番号: B612062
CAS番号: 1257044-40-8
分子量: 868.4 g/mol
InChIキー: LQBVNQSMGBZMKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Venetoclax interacts specifically with the BCL-2 protein, a key regulator of apoptosis. BCL-2 inhibits apoptosis by binding to pro-apoptotic proteins such as BAX and BAK, preventing them from permeabilizing the mitochondrial outer membrane. Venetoclax binds to the hydrophobic groove of BCL-2, displacing these pro-apoptotic proteins and allowing them to initiate the apoptotic process . This interaction leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, which are enzymes that execute apoptosis .

Cellular Effects

Venetoclax exerts its effects on various types of cells, particularly cancer cells that overexpress BCL-2. By inhibiting BCL-2, venetoclax induces apoptosis in these cells, leading to their death. This process affects cell signaling pathways, gene expression, and cellular metabolism. For instance, venetoclax has been shown to enhance the immunostimulatory function of dendritic cells, increasing tumor immunosurveillance . Additionally, venetoclax can augment the antitumor efficacy of immune checkpoint inhibitors by increasing the number of intratumoral effector T cells .

Molecular Mechanism

At the molecular level, venetoclax binds directly to the BCL-2 protein, displacing pro-apoptotic proteins such as BAX and BAK. This binding interaction leads to mitochondrial outer membrane permeabilization and the activation of caspase enzymes, which execute apoptosis . Venetoclax also disrupts the interaction between BCL-2 and other proteins, such as SERCA3, leading to changes in calcium localization and mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of venetoclax can change over time. Venetoclax is generally stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, venetoclax has been associated with an increased risk of high-grade neutropenia and febrile neutropenia in patients with AML . Additionally, venetoclax can lead to changes in mitochondrial function and calcium localization over time .

Dosage Effects in Animal Models

The effects of venetoclax vary with different dosages in animal models. Higher doses of venetoclax have been shown to enhance its antitumor activity, but they can also lead to toxic or adverse effects. For instance, in mouse models, venetoclax has been administered at doses ranging from 10 to 80 mg/kg, with higher doses showing greater antitumor activity but also increased toxicity .

Metabolic Pathways

Venetoclax is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . The metabolic pathways involve enzymatic oxidation, followed by sulfation and nitro reduction . Venetoclax can also influence metabolic pathways in cancer cells, such as reversing metabolic reprogramming induced by other treatments .

Transport and Distribution

Venetoclax is highly bound to plasma proteins and has a large volume of distribution . It is transported within cells and tissues via various transporters, including P-glycoprotein and breast cancer resistance protein . Venetoclax can cross the blood-brain barrier, although its penetration into the central nervous system is limited .

Subcellular Localization

Venetoclax primarily localizes to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . It disrupts the interaction between BCL-2 and calcium channels, leading to changes in calcium localization and mitochondrial function . Venetoclax can also influence the localization of other proteins, such as SERCA3, within the cell .

準備方法

Synthetic Routes and Reaction Conditions: Venetoclax is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of the core structure, which includes a biaryl acylsulfonamide. The process involves the following steps:

Industrial Production Methods: Industrial production of Venetoclax involves optimizing the synthetic route to ensure high yield and purity. This includes the use of high-performance liquid chromatography for purification and quality control . The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for clinical use.

化学反応の分析

Types of Reactions: Venetoclax undergoes several types of chemical reactions, including:

    Oxidation: Venetoclax can be oxidized to form various oxidative impurities.

    Reduction: Reduction reactions can be used to modify the nitro group present in the compound.

Common Reagents and Conditions:

Major Products:

類似化合物との比較

生物活性

Venetoclax (Venclexta) is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, primarily used in the treatment of hematologic malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). This article explores the biological activity of venetoclax, supported by clinical data, case studies, and research findings.

Venetoclax functions by inhibiting BCL-2, a protein that prevents apoptosis in cancer cells. By blocking BCL-2, venetoclax promotes the activation of pro-apoptotic proteins BAX and BAK, leading to mitochondrial cytochrome C release and subsequent apoptosis in malignant cells. This mechanism has been validated in various preclinical studies using AML cell lines and patient-derived samples .

Chronic Lymphocytic Leukemia (CLL)

Venetoclax has shown significant efficacy in CLL, particularly in patients with del(17p) or TP53 mutations. A pivotal phase 3b trial (VENICE-1) demonstrated that venetoclax monotherapy resulted in a complete remission rate of approximately 79% among previously treated patients . The study involved a 5-week ramp-up to a maximum dose of 400 mg daily, with patients monitored for two years post-treatment.

StudyPopulationComplete Remission RateDurationNotes
VENICE-1Relapsed/Refractory CLL79%Up to 108 weeksIncluded patients with del(17p) and TP53 mutations

Acute Myeloid Leukemia (AML)

In AML, venetoclax has been evaluated in combination with hypomethylating agents like azacitidine. A case study reported an 80-year-old patient achieving complete remission after one cycle of this combination therapy. The overall response rate was significantly higher than expected with azacitidine alone, with 61% of patients achieving complete remission or complete remission with incomplete marrow recovery .

Combination TherapyComplete Remission RateCommon Toxicities
Venetoclax + Azacitidine61%Febrile neutropenia, nausea, neutropenia

Preclinical Studies

Preclinical research has further elucidated the biological activity of venetoclax. Studies have indicated that it effectively reduces MCL-1 protein levels when combined with other agents, enhancing apoptosis in AML cells. This synergistic effect has been confirmed in both in vitro and in vivo models .

Case Studies

Case Study: Venetoclax + Azacitidine

A notable case involved an elderly patient with AML who was not eligible for intensive chemotherapy. After receiving venetoclax combined with azacitidine, the patient achieved complete remission within weeks. This outcome highlights the potential of venetoclax to improve survival rates in high-risk populations .

Additional Case Study: Combination Therapy in CLL

In another instance, patients receiving venetoclax following treatment with ibrutinib showed high rates of undetectable minimal residual disease (uMRD), indicating effective disease control and potential for long-term remission .

Safety Profile

The safety profile of venetoclax varies depending on the combination therapy used. Common adverse effects include:

  • Neutropenia
  • Nausea
  • Tumor lysis syndrome (more common in lymphoid malignancies than myeloid)

特性

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBVNQSMGBZMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50ClN7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154863
Record name ABT-199
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

868.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Proteins in the B cell CLL/lymphoma 2 (BCL-2) family are necessary regulators of the apoptotic (anti-cell programmed death) process. This family comprises proapoptotic and prosurvival proteins for various cells. Cancer cells evade apoptosis by inhibiting programmed cell death (apoptosis). The therapeutic potential of directly inhibiting prosurvival proteins was unveiled with the development of navitoclax, a selective inhibitor of both BCL-2 and BCL-2-like 1 (BCL-X(L)), which has demonstrated clinical efficacy in some BCL-2-dependent hematological cancers. Selective inhibition of BCL-2 by venetoclax, sparing BCL-xL enables therapeutic induction of apoptosis without the negative effect of thrombocytopenia,. Venetoclax helps restore the process of apoptosis by binding directly to the BCL-2 protein, displacing pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspase enzymes. In nonclinical studies, venetoclax has shown cytotoxic activity in tumor cells that overexpress BCL-2.
Record name Venetoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1257044-40-8
Record name ABT 199
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257044-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Venetoclax [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257044408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venetoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABT-199
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (amorphous)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VENETOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N54AIC43PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。